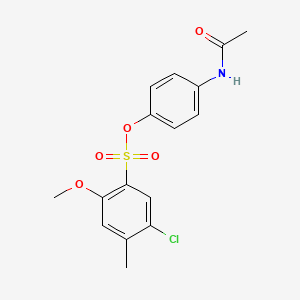
4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate, commonly known as ACMS, is a chemical compound used in scientific research. It is a sulfonate ester derivative of 5-chloro-2-methoxy-4-methylbenzenesulfonic acid, which is widely used in the synthesis of various organic compounds. ACMS is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Organic Synthesis and Enzyme Inhibition
In the realm of organic chemistry and biochemistry, derivatives of 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, a key target in Alzheimer’s disease treatment. A study detailed the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. This research opens avenues for developing novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).
Structural Studies
Research into the structural aspects of compounds related to 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has led to the discovery of co-crystals and salts that are significant in the development of new materials. For example, a study on quinoline derivatives has revealed insights into the crystal structures of these compounds, which could inform the design of more effective pharmaceuticals and materials (Karmakar et al., 2009).
Organogels and Mesophases
The compound's derivatives have been explored for their ability to form organogels and mesophases, highlighting its potential in creating new types of materials with unique properties. A study by Ziessel et al. (2004) introduced highly functionalized molecules based on a 4-methyl-3,5-diacylaminobenzene platform, showing the ability to form macromolecule-like aggregates and exhibit thermotropic cubic mesophases. This research underscores the compound's versatility in materials science, offering a pathway to develop functionalized organogelators and mesomorphic materials (Ziessel et al., 2004).
Nonlinear Optical Materials
The synthesis and characterization of derivatives of 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate have led to developments in the field of nonlinear optical materials. These derivatives have shown promise in second-order nonlinear optics, contributing to the advancement of materials capable of altering the frequency of light. This area of research holds potential for applications in optical computing, telecommunications, and laser technology (Ogawa et al., 2008).
Propiedades
IUPAC Name |
(4-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-14(10)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIQALFAOGURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)



![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)



![1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2874976.png)
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)
